Dabcyl-QALPETGEE-Edans

Catalog No.
S12865815
CAS No.
M.F
C67H89N15O21S
M. Wt
1472.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dabcyl-QALPETGEE-Edans

Product Name

Dabcyl-QALPETGEE-Edans

IUPAC Name

(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-4-carboxy-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C67H89N15O21S

Molecular Weight

1472.6 g/mol

InChI

InChI=1S/C67H89N15O21S/c1-36(2)34-50(77-59(92)37(3)72-62(95)48(23-27-53(68)84)74-60(93)39-15-17-40(18-16-39)79-80-41-19-21-42(22-20-41)81(5)6)67(100)82-33-9-13-51(82)65(98)76-49(26-30-57(90)91)64(97)78-58(38(4)83)66(99)71-35-54(85)73-47(25-29-56(88)89)63(96)75-46(24-28-55(86)87)61(94)70-32-31-69-45-12-7-11-44-43(45)10-8-14-52(44)104(101,102)103/h7-8,10-12,14-22,36-38,46-51,58,69,83H,9,13,23-35H2,1-6H3,(H2,68,84)(H,70,94)(H,71,99)(H,72,95)(H,73,85)(H,74,93)(H,75,96)(H,76,98)(H,77,92)(H,78,97)(H,86,87)(H,88,89)(H,90,91)(H,101,102,103)/t37-,38+,46-,47-,48-,49-,50-,51-,58-/m0/s1

InChI Key

YYEHPZAOYVLULL-YNFGKMMXSA-N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O

Dabcyl-QALPETGEE-Edans is a fluorescent peptide substrate widely utilized in biochemical assays, particularly for studying enzyme activity. It consists of two fluorescent moieties: Dabcyl, a quencher, and Edans, a fluorophore, separated by the peptide sequence QALPETGEE. This compound is primarily employed to investigate the activity of sortase enzymes, which are crucial for anchoring surface proteins in Gram-positive bacteria such as Staphylococcus aureus.

Dabcyl-QALPETGEE-Edans undergoes specific enzymatic cleavage reactions. The sortase enzyme recognizes the peptide sequence and cleaves it, leading to the release of Edans from Dabcyl. This cleavage results in an increase in fluorescence, which can be quantitatively measured. The reaction can be represented as follows:

Dabcyl QALPETGEE EdansSortaseDabcyl+Edans\text{Dabcyl QALPETGEE Edans}\xrightarrow{\text{Sortase}}\text{Dabcyl}+\text{Edans}

The fluorescence intensity is directly correlated with the enzymatic activity of sortase, making it a valuable tool for kinetic studies and inhibitor screening .

Dabcyl-QALPETGEE-Edans has been shown to effectively monitor sortase activity, particularly in Staphylococcus aureus. The compound's ability to report on enzyme activity has made it instrumental in developing anti-virulence strategies targeting sortase enzymes. Studies indicate that inhibitors can significantly reduce the fluorescence signal generated by this substrate, demonstrating their potential in disrupting bacterial adhesion mechanisms .

The synthesis of Dabcyl-QALPETGEE-Edans typically involves solid-phase peptide synthesis techniques. The general steps include:

  • Preparation of the Resin: A suitable resin is chosen for peptide attachment.
  • Sequential Amino Acid Coupling: The amino acids are added one at a time, with protecting groups removed as necessary.
  • Incorporation of Fluorophores: Dabcyl and Edans are introduced at appropriate stages to ensure proper spacing and orientation.
  • Cleavage from Resin: The completed peptide is cleaved from the resin and purified.

This method allows for precise control over the peptide sequence and modifications .

Dabcyl-QALPETGEE-Edans is primarily used in:

  • Fluorescence Resonance Energy Transfer (FRET) Assays: To study enzyme kinetics and interactions.
  • Inhibitor Screening: Evaluating potential therapeutic agents against sortase enzymes.
  • Biochemical Research: Understanding protein anchoring mechanisms in pathogenic bacteria.

Its fluorescent properties make it an excellent choice for real-time monitoring of enzymatic reactions .

Interaction studies involving Dabcyl-QALPETGEE-Edans focus on its role as a substrate for sortase enzymes. Researchers have utilized various inhibitors to assess their impact on the enzymatic cleavage of this substrate. For instance, compounds like quercitrin have been shown to inhibit sortase activity effectively, as evidenced by reduced fluorescence signals when tested alongside Dabcyl-QALPETGEE-Edans . Molecular dynamics simulations further elucidate the binding interactions between sortase and potential inhibitors, providing insights into their mechanisms of action .

Several compounds share structural or functional similarities with Dabcyl-QALPETGEE-Edans. These include:

Compound NameDescriptionUnique Features
QuercitrinA flavonoid that inhibits sortase activityNatural product with low toxicity
DryocrassinA natural product effective against Staphylococcus aureusDemonstrated binding affinity to sortase
Fluorescent Peptide SubstratesGeneral class of substrates used for enzyme assaysVaries widely in structure and function

Dabcyl-QALPETGEE-Edans stands out due to its specific design for studying sortase enzymes through fluorescence-based assays. Its dual-fluorophore system allows for precise monitoring of enzymatic activity compared to other substrates that may not provide such clear readouts .

XLogP3

0.4

Hydrogen Bond Acceptor Count

25

Hydrogen Bond Donor Count

16

Exact Mass

1471.60781608 g/mol

Monoisotopic Mass

1471.60781608 g/mol

Heavy Atom Count

104

Dates

Modify: 2024-08-10

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